(4-Hydroxy-5,8-dioxo-5,8-dihydronaphthalen-1-yl)(4-nitrophenyl)methyl carbonate
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Overview
Description
(4-Hydroxy-5,8-dioxo-5,8-dihydronaphthalen-1-yl)(4-nitrophenyl)methyl carbonate is a chemical compound that features a naphthoquinone core structure
Preparation Methods
The synthesis of (4-Hydroxy-5,8-dioxo-5,8-dihydronaphthalen-1-yl)(4-nitrophenyl)methyl carbonate typically involves multi-step organic reactions. One common method starts with the preparation of naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) from 1,4,5,8-tetramethoxynaphthalene. . Industrial production methods may involve optimizing these steps for higher yields and scalability.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The naphthoquinone core can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines
Scientific Research Applications
(4-Hydroxy-5,8-dioxo-5,8-dihydronaphthalen-1-yl)(4-nitrophenyl)methyl carbonate has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumoral properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with biological molecules. The naphthoquinone core can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapies. The nitrophenyl group may also contribute to the compound’s biological activity by interacting with specific molecular targets .
Comparison with Similar Compounds
Similar compounds include other naphthoquinone derivatives such as:
Lawsone (2-hydroxy-1,4-naphthoquinone): Known for its use in henna and its antimicrobial properties.
Juglone (5-hydroxy-1,4-naphthoquinone): Found in walnut trees and has allelopathic properties.
Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone): Used as an intermediate in the synthesis of various bioactive compounds .
Properties
CAS No. |
74827-78-4 |
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Molecular Formula |
C18H10NO8- |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
[(4-hydroxy-5,8-dioxonaphthalen-1-yl)-(4-nitrophenyl)methyl] carbonate |
InChI |
InChI=1S/C18H11NO8/c20-12-7-8-14(22)16-13(21)6-5-11(15(12)16)17(27-18(23)24)9-1-3-10(4-2-9)19(25)26/h1-8,17,21H,(H,23,24)/p-1 |
InChI Key |
URIKVUXKDUBSHY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C(C2=C3C(=O)C=CC(=O)C3=C(C=C2)O)OC(=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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